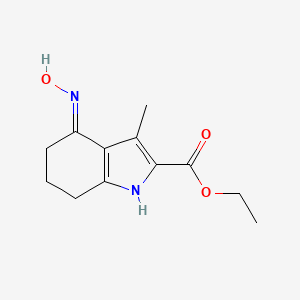
ethyl (4E)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4E)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a hydroxyimino group, a methyl group, and a tetrahydroindole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4E)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol. This reaction can be catalyzed by acidic or basic conditions. One common method is the Fischer esterification, which involves the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . Another method involves the use of acid chlorides or anhydrides, which react with ethanol to form the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of photocatalytic strategies has also been explored for the synthesis of ester derivatives, which can offer more environmentally friendly and efficient production methods .
化学反应分析
Types of Reactions
Ethyl (4E)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives .
科学研究应用
Ethyl (4E)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl (4E)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with proteins, affecting their structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, leading to various biological effects .
相似化合物的比较
Ethyl (4E)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate can be compared with other similar compounds such as:
Ethyl acetate: A simpler ester with different reactivity and applications.
Methyl butyrate: Another ester with distinct properties and uses.
Ethyl benzoate: An aromatic ester with different chemical behavior
These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
ethyl (4E)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-12(15)11-7(2)10-8(13-11)5-4-6-9(10)14-16/h13,16H,3-6H2,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAQVUNNUYCRKK-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CCCC2=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C\2=C(N1)CCC/C2=N\O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














